Tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16305339
Molecular Formula: C19H27N3O5
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27N3O5 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | tert-butyl 4-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)21-8-6-20(7-9-21)17(24)14-11-16(23)22(12-14)13-15-5-4-10-26-15/h4-5,10,14H,6-9,11-13H2,1-3H3 |
| Standard InChI Key | ZMFGEAMMFOGBGL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CO3 |
Introduction
Tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring, a pyrrolidinone moiety, and a furan substituent. This structure contributes to its unique properties and potential biological applications, particularly in medicinal chemistry. The compound is primarily used for research purposes and is not intended for therapeutic use in humans or animals.
Key Features:
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Molecular Formula: Not explicitly provided in the search results.
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Molecular Weight: Approximately 377.4 g/mol.
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Structural Components: Piperazine ring, pyrrolidinone moiety, furan substituent, and a tert-butyl group.
Synthesis and Chemical Reactions
The synthesis of tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple synthetic steps. These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity or selectivity.
Chemical Reactions:
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Hydrolysis: Possible due to the presence of ester or amide groups.
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Esterification: Can occur with the carboxylate group.
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Amide Formation: Possible with the carbonyl group of the pyrrolidinone moiety.
Biological Activity and Potential Applications
This compound is classified as an organic compound with potential pharmacological activity, belonging to the broader category of piperazine derivatives. These derivatives are known for their diverse biological activities, including effects on the central nervous system.
Potential Applications:
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Central Nervous System Disorders: The compound may interact with neurotransmitter systems, influencing synaptic transmission and neuronal communication.
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Medicinal Chemistry: Its unique structure allows for diverse applications in both academic and industrial settings, particularly in drug development targeting neuropharmacology.
Comparison with Similar Compounds
Several compounds share structural similarities with tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate | Contains piperazine ring, pyrrolidinone moiety, and a chlorophenyl substituent | Potential targeting of different CNS pathways |
| Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate | Features carbamate moiety and furan ring | Potential for different pharmacological profiles due to the carbamate group |
Research Findings and Future Directions
Further research is required to fully elucidate the mechanisms of action and potential therapeutic applications of tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate. This includes studying its interactions with biological targets and exploring modifications to enhance its biological activity or specificity.
Future Research Directions:
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Mechanism of Action: Investigate how the compound interacts with central nervous system targets.
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Drug Development: Explore its potential as a therapeutic agent for neuropharmacological disorders.
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